molecular formula C31H44N4O5 B11626636 3-[4-(2-{[(1E)-(4,4-dimethyl-2,6-dioxocyclohexyl)methylene]amino}ethyl)piperazin-1-yl]-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione

3-[4-(2-{[(1E)-(4,4-dimethyl-2,6-dioxocyclohexyl)methylene]amino}ethyl)piperazin-1-yl]-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione

Cat. No.: B11626636
M. Wt: 552.7 g/mol
InChI Key: TWNDIIYUCPBMMI-UHFFFAOYSA-N
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Description

3-(4-{2-[(E)-[(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)METHYLIDENE]AMINO]ETHYL}PIPERAZIN-1-YL)-1-[4-(HEXYLOXY)PHENYL]PYRROLIDINE-2,5-DIONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound’s structure suggests it may have unique properties due to the presence of multiple functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the pyrrolidine ring, the attachment of the piperazine moiety, and the introduction of the hexyl ether group. Typical reaction conditions might include:

    Formation of the pyrrolidine ring: This could involve a cyclization reaction using appropriate starting materials.

    Attachment of the piperazine moiety: This step might involve nucleophilic substitution reactions.

    Introduction of the hexyl ether group: This could be achieved through etherification reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of the hexyl ether group suggests potential for oxidation reactions.

    Reduction: The carbonyl groups in the cyclohexyl moiety might be reduced under appropriate conditions.

    Substitution: The piperazine and pyrrolidine rings can undergo substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles or electrophiles depending on the specific reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.

Biology

In biological research, the compound might be studied for its potential interactions with biological molecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, in a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-{2-[(E)-[(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)METHYLIDENE]AMINO]ETHYL}PIPERAZIN-1-YL)-1-[4-(HEXYLOXY)PHENYL]PYRROLIDINE-2,5-DIONE: This compound is unique due to its specific combination of functional groups and structural features.

    Other similar compounds: Compounds with similar structures might include those with pyrrolidine or piperazine rings, or those with hexyl ether groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which might confer unique chemical and biological properties.

Properties

Molecular Formula

C31H44N4O5

Molecular Weight

552.7 g/mol

IUPAC Name

3-[4-[2-[(4,4-dimethyl-2,6-dioxocyclohexyl)methylideneamino]ethyl]piperazin-1-yl]-1-(4-hexoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C31H44N4O5/c1-4-5-6-7-18-40-24-10-8-23(9-11-24)35-29(38)19-26(30(35)39)34-16-14-33(15-17-34)13-12-32-22-25-27(36)20-31(2,3)21-28(25)37/h8-11,22,25-26H,4-7,12-21H2,1-3H3

InChI Key

TWNDIIYUCPBMMI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CCN=CC4C(=O)CC(CC4=O)(C)C

Origin of Product

United States

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